5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXKEKCWHVSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328085 | |
| Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438221-61-5 | |
| Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediate: 5-(Chloromethyl)furan-2-carboxylic Acid Derivatives
The ether linkage is established via nucleophilic substitution between a chloromethyl furan intermediate and 3,5-dimethylphenol. Preparation of this intermediate begins with furan-2-carboxylic acid , which undergoes formylation at position 5 using a Vilsmeier-Haack reaction (DMF, POCl) to yield 5-formylfuran-2-carboxylic acid. Subsequent reduction with sodium borohydride (NaBH) produces 5-(hydroxymethyl)furan-2-carboxylic acid, which is chlorinated using thionyl chloride (SOCl) to form 5-(chloromethyl)furan-2-carbonyl chloride.
Etherification with 3,5-Dimethylphenol
The chloromethyl intermediate reacts with 3,5-dimethylphenol in a polar aprotic solvent (e.g., DMF) under basic conditions (KCO) to form 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl chloride. This step leverages the phenol’s nucleophilicity to displace the chloride, forming the ether bond.
Hydrazide Formation
The acyl chloride is treated with hydrazine hydrate (NHNH) in ethanol, replacing the chloride with a hydrazide group (-NHNH) to yield the final product.
Detailed Stepwise Synthesis
Synthesis of 5-Formylfuran-2-carboxylic Acid
Reduction to 5-(Hydroxymethyl)furan-2-carboxylic Acid
Chlorination to 5-(Chloromethyl)furan-2-carbonyl Chloride
Ether Formation with 3,5-Dimethylphenol
Hydrazide Synthesis
-
Reagents : Hydrazine hydrate, ethanol.
-
Conditions : 0°C to room temperature, 1 hour.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Optimization and Challenges
Solvent and Base Selection for Etherification
Protecting Group Strategies
Scalability and Industrial Relevance
Pilot-Scale Synthesis
Environmental Considerations
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Ether Synthesis
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is not fully understood. it is believed to interact with specific molecular targets, possibly involving central nervous system pathways. This interaction may lead to various biological effects, including enzyme inhibition and modulation of protein functions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide are influenced by its 3,5-dimethylphenoxy group, which provides steric bulk and electron-donating effects. Comparisons with analogous compounds highlight how substituent variations alter molecular weight, melting points, and solubility:
Notes:
Structural and Conformational Differences
- Azomethine Bond Geometry: In analogs like methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate, the azomethine (C=N) bond adopts an E conformation with a bond length of 1.269 Å . Similar geometry is expected in this compound, though steric effects from the 3,5-dimethyl group may influence dihedral angles between aromatic rings.
- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H···O) stabilize crystal structures in hydrazide derivatives . The 3,5-dimethylphenoxy group may reduce hydrogen-bonding capacity compared to methoxy or nitro-substituted analogs.
Biological Activity
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
- Chemical Formula : C13H15N3O3
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with furohydrazide derivatives under controlled conditions. The process may include various steps such as protection of functional groups and purification through recrystallization.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives can inhibit the growth of murine sarcoma and L1210 leukemia cells. The mechanism often involves interference with nucleic acid synthesis or direct cytotoxic effects on tumor cells .
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral properties. Analogous compounds have demonstrated the ability to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The binding affinity of these compounds for viral enzymes is a focal point for understanding their mechanism of action .
Enzyme Inhibition
This compound has been evaluated for its potential to inhibit various enzymes involved in cancer progression and viral replication. The inhibition of specific kinases and polymerases is critical for its therapeutic efficacy .
Study 1: Antitumor Efficacy
A study conducted on the effects of furohydrazide derivatives on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (cm) | 4.5 ± 0.5 | 2.1 ± 0.4 |
| Apoptosis Rate (%) | 10 | 45 |
Study 2: Antiviral Activity Against HSV-1
In vitro studies assessed the antiviral activity of the compound against HSV-1. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating effective concentrations for clinical relevance.
| Treatment Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 10 | 20 |
| 25 | 50 |
| 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
